3-Fluoro-2-iodotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

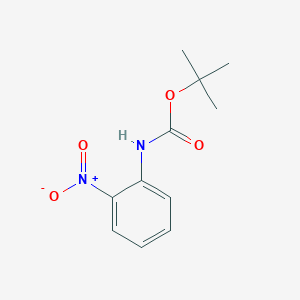

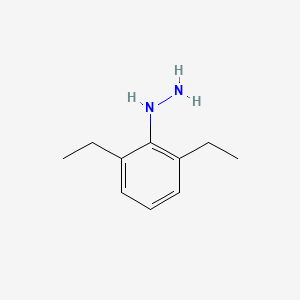

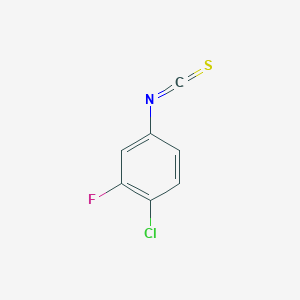

3-Fluoro-2-iodotoluene is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as a derivative of toluene with a fluorine atom at the third position and an iodine atom at the second position on the benzene ring. This compound is likely to be of interest in the field of synthetic organic chemistry due to the presence of both fluorine and iodine, which are significant for various chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 3-fluoro-2-iodotoluene can be achieved through the use of iodoarene catalysts, as demonstrated in the catalytic fluorination of 1,3-dicarbonyl compounds . Although the paper does not directly describe the synthesis of 3-fluoro-2-iodotoluene, the methodologies discussed could potentially be adapted for its synthesis. For instance, the use of iodoarene catalysts such as o-iodotoluene in the presence of m-CPBA as a terminal oxidant could be a viable pathway for introducing a fluorine atom into the toluene ring .

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-iodotoluene would consist of a benzene ring with a methyl group, a fluorine atom, and an iodine atom attached to it. The presence of these substituents would influence the electronic properties of the molecule, potentially making it a useful intermediate in organic synthesis. The papers provided do not directly analyze the molecular structure of 3-fluoro-2-iodotoluene, but the reactivity of similar iodoarene compounds suggests that the iodine and fluorine substituents could be leveraged for further chemical transformations .

Chemical Reactions Analysis

The chemical reactivity of iodoarene compounds, which are structurally related to 3-fluoro-2-iodotoluene, has been explored in several reactions. For example, p-iodotoluene difluoride has been used to react with terminal alkynes to form fluoroalkenyliodonium salts, which could be further converted to fluoroiodoalkenes . Additionally, iodoarene compounds have been used as catalysts in the aminofluorination of homoallylamine derivatives, leading to the formation of N-tosyl-3-fluoropyrrolidines . These reactions highlight the potential utility of 3-fluoro-2-iodotoluene in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-iodotoluene can be inferred from the properties of related compounds. The presence of both iodine and fluorine atoms would likely make the compound relatively dense and possibly reactive due to the polarizability of iodine and the electronegativity of fluorine. The papers do not provide specific data on the physical properties of 3-fluoro-2-iodotoluene, but the methodologies used for the synthesis and reactions of similar compounds suggest that it would be a valuable compound in synthetic organic chemistry .

Applications De Recherche Scientifique

Catalytic Applications

3-Fluoro-2-iodotoluene has been utilized in various catalytic applications. For instance, it has been used in the catalytic fluorination of 1,3-dicarbonyl compounds, demonstrating efficiency with the assistance of iodoarene catalysts (Kitamura, Muta, & Kuriki, 2013). Additionally, its role in the electrochemical fluorination of β-dicarbonyl compounds has been noted, particularly for the direct introduction of fluorine atoms into specific positions of these compounds (Hara et al., 1998).

Synthesis and Transformation

3-Fluoro-2-iodotoluene plays a significant role in synthetic chemistry, especially in the stereoselective synthesis of fluoroalkenes. Research demonstrates its use in reactions with terminal alkynes to yield various fluorine-containing compounds (Yoshida & Hara, 2008). The compound also contributes to the synthesis of 2,2-difluoroethylarenes, showcasing its utility in fluorinating styrene derivatives (Kitamura, Muta, & Oyamada, 2015).

Spectroscopic and Thermodynamic Properties

Studies have also explored the electronic and vibrational spectra of 3-Fluoro-2-iodotoluene, providing insights into its thermodynamic functions. This includes reports on its infrared and Raman spectra, and the calculation of various thermodynamic values (Goel, 1984).

Charge Separation and Energy Barriers

Research has delved into the effects of substituents, including 3-Fluoro-2-iodotoluene, on the phenyl coupling reaction on copper surfaces. This study particularly highlighted the nature of charge separation and energy barriers in these processes (Meyers & Gellman, 1995).

Safety And Hazards

Safety data sheets suggest that 3-Fluoro-2-iodotoluene should be handled with care. It is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-fluoro-2-iodo-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDHCFKJKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397106 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodotoluene | |

CAS RN |

883502-14-5 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)